Urea, 1-(3-oxo-1,2,3,4-tetrahydroisoquinolin-2-yl)- Urea, 1-(3-oxo-1,2,3,4-tetrahydroisoquinolin-2-yl)-
Brand Name: Vulcanchem
CAS No.: 39113-24-1
VCID: VC18679258
InChI: InChI=1S/C10H11N3O2/c11-10(15)12-13-6-8-4-2-1-3-7(8)5-9(13)14/h1-4H,5-6H2,(H3,11,12,15)
SMILES:
Molecular Formula: C10H11N3O2
Molecular Weight: 205.21 g/mol

Urea, 1-(3-oxo-1,2,3,4-tetrahydroisoquinolin-2-yl)-

CAS No.: 39113-24-1

VCID: VC18679258

Molecular Formula: C10H11N3O2

Molecular Weight: 205.21 g/mol

* For research use only. Not for human or veterinary use.

Urea, 1-(3-oxo-1,2,3,4-tetrahydroisoquinolin-2-yl)- - 39113-24-1

Description

Urea, 1-(3-oxo-1,2,3,4-tetrahydroisoquinolin-2-yl)- is a complex organic compound featuring a urea functional group attached to a tetrahydroisoquinoline moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the modulation of inflammatory responses and neuroprotection.

Synthesis Methods

The synthesis of Urea, 1-(3-oxo-1,2,3,4-tetrahydroisoquinolin-2-yl)- typically involves the reaction between homophthalic anhydride and imines. This method allows for the simultaneous formation of the isoquinoline ring and the introduction of functional groups at specific positions on the ring.

Synthesis Details

  • Starting Materials: Homophthalic anhydride and imines.

  • Reaction Conditions: The reaction often involves coupling agents such as diisopropylcarbodiimide or TBTU to facilitate amide bond formation under mild conditions.

  • Characterization Techniques: Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used for characterization.

Biological Activities and Potential Applications

Urea derivatives, including Urea, 1-(3-oxo-1,2,3,4-tetrahydroisoquinolin-2-yl)-, exhibit diverse biological activities. These compounds have been studied for their potential as modulators of the N-formyl peptide receptor-like 1 (FPRL-1), which plays a significant role in inflammatory responses. Additionally, they may possess neuroprotective properties and antioxidant activity through multiple molecular targets.

Research Findings and Studies

Research on Urea, 1-(3-oxo-1,2,3,4-tetrahydroisoquinolin-2-yl)- involves interaction studies focusing on its binding affinity and activity towards specific receptors such as FPRL-1. Techniques like molecular docking and in vitro assays are employed to evaluate how well the compound interacts with target proteins involved in inflammatory pathways.

Interaction Studies

  • Techniques Used: Molecular docking and in vitro assays.

  • Target Receptors: FPRL-1.

  • Potential Outcomes: Insights into the compound's therapeutic potential in modulating immune responses.

Comparison with Similar Compounds

Several compounds share structural similarities with Urea, 1-(3-oxo-1,2,3,4-tetrahydroisoquinolin-2-yl)-, each with unique pharmacological properties. For example:

  • 1-(1-Oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-urea: Different carbonyl group position, potentially affecting receptor modulation.

  • 3-(Trifluoromethyl)pyrrolidinyl urea: Incorporates a trifluoromethyl group, enhancing lipophilicity and altering pharmacokinetics.

  • 4-Fluorophenyl urea: Features a fluorinated aromatic ring, known for specific biological interactions.

CAS No. 39113-24-1
Product Name Urea, 1-(3-oxo-1,2,3,4-tetrahydroisoquinolin-2-yl)-
Molecular Formula C10H11N3O2
Molecular Weight 205.21 g/mol
IUPAC Name (3-oxo-1,4-dihydroisoquinolin-2-yl)urea
Standard InChI InChI=1S/C10H11N3O2/c11-10(15)12-13-6-8-4-2-1-3-7(8)5-9(13)14/h1-4H,5-6H2,(H3,11,12,15)
Standard InChIKey OXQPATYLTQYJOS-UHFFFAOYSA-N
Canonical SMILES C1C2=CC=CC=C2CN(C1=O)NC(=O)N
PubChem Compound 217645
Last Modified Aug 10 2024

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